JK-P3 JK-P3 JK-P3 is novel inhibitor of VEGFR-2. JK-P3 is a pyrazole-based inhibitor of VEGFR-2 (IC50 = 7.8 μM). JK-P3 inhibits FGFR 1/3 kinase activity in vitro, but has no effect on FGFR signaling in cell-based assays. The compound blocks wound healing and tube formation in HUVEC without effecting endothelial cell proliferation.
Brand Name: Vulcanchem
CAS No.: 942655-44-9
VCID: VC0531227
InChI: InChI=1S/C18H17N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21,22)
SMILES: COC1=C(C=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)OC
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol

JK-P3

CAS No.: 942655-44-9

Cat. No.: VC0531227

Molecular Formula: C18H17N3O3

Molecular Weight: 323.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

JK-P3 - 942655-44-9

Specification

Description JK-P3 is novel inhibitor of VEGFR-2. JK-P3 is a pyrazole-based inhibitor of VEGFR-2 (IC50 = 7.8 μM). JK-P3 inhibits FGFR 1/3 kinase activity in vitro, but has no effect on FGFR signaling in cell-based assays. The compound blocks wound healing and tube formation in HUVEC without effecting endothelial cell proliferation.
CAS No. 942655-44-9
Molecular Formula C18H17N3O3
Molecular Weight 323.3 g/mol
IUPAC Name 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide
Standard InChI InChI=1S/C18H17N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21,22)
Standard InChI Key QAZJUVDICQNITG-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)OC
Appearance Solid powder

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